molecular formula C10H9N3O B2627955 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 85862-90-4

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B2627955
CAS No.: 85862-90-4
M. Wt: 187.202
InChI Key: DZNSIRNGVCUROE-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind to the iron in the heme moiety of cytochrome P450 enzymes, thereby inhibiting their activity . This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. Additionally, the compound’s triazole ring can form hydrogen bonds with different biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including MCF-7 and HCT-116 . The compound induces apoptosis in these cells by disrupting mitochondrial function and activating caspase pathways. Furthermore, it affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, inhibiting their activity. For example, the nitrogen atoms in the triazole ring interact with the iron in the heme moiety of cytochrome P450 enzymes, leading to enzyme inhibition . Additionally, the compound can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity . These interactions result in changes in gene expression and cellular metabolism, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of the compound can influence its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The compound’s triazole ring can also undergo hydroxylation, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can accumulate in the mitochondria, leading to mitochondrial dysfunction and induction of apoptosis . The compound’s subcellular localization is influenced by its chemical structure and interactions with intracellular biomolecules.

Preparation Methods

The synthesis of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoacetophenone and sodium azide.

    Click Chemistry: The key step in the synthesis is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol. The reaction is usually performed at room temperature or slightly elevated temperatures.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods for this compound may involve scaling up the click chemistry process and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Comparison with Similar Compounds

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(triazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-7-6-11-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNSIRNGVCUROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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